molecular formula C19H18Cl2N2O3 B2773704 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide CAS No. 1904413-09-7

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2773704
CAS No.: 1904413-09-7
M. Wt: 393.26
InChI Key: NYWLXUOMYJEUNU-UHFFFAOYSA-N
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Description

N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide is a synthetic compound with potential applications in various scientific fields. This chemical compound has a unique molecular structure that may lend itself to interesting chemical reactions and useful biological activities.

Scientific Research Applications

Chemistry

  • Catalyst Development: : This compound could serve as a precursor or ligand in catalysis.

  • Synthesis of Derivatives:

Biology

  • Enzyme Inhibition Studies: : Potential use as an enzyme inhibitor in biochemical assays.

  • Cell Signaling Research: : Investigation of its effects on cell signaling pathways.

Medicine

  • Pharmacological Research: : Study of its potential therapeutic effects and pharmacokinetics.

  • Drug Development: : Potential for development into a pharmaceutical agent targeting specific diseases.

Industry

  • Material Science: : Use in the synthesis of novel materials with unique properties.

  • Agricultural Chemistry:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide generally involves multiple steps:

  • Formation of the Benzo[f][1,4]oxazepin Core: : Starting with a chloro-substituted benzene derivative, a cyclization reaction is typically carried out to form the oxazepin ring structure.

  • Introduction of the 3-Oxo Group: : This step involves the incorporation of an oxo group into the benzo[f][1,4]oxazepin ring.

  • Attachment of the Ethyl Chain: : An alkylation reaction to attach the ethyl chain to the benzo[f][1,4]oxazepin ring.

  • Amide Formation: : The final step usually involves the reaction of the intermediate with 2-(2-chlorophenyl)acetyl chloride to form the amide linkage.

Industrial Production Methods

Industrial production of this compound might follow a similar synthetic route but would be optimized for scale. Steps could include:

  • Large-Scale Cyclization: : Utilizing reactors designed for efficient heat transfer and mixing.

  • Continuous Flow Processes: : For alkylation and amide formation steps to improve yield and reduce reaction times.

  • Purification Techniques: : Including crystallization, filtration, and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, often requiring specific oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions using agents like lithium aluminum hydride could alter specific groups within the molecule.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can modify the chlorinated positions on the benzene rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution Reagents: : Halogenating agents, bases or acids for facilitating substitution.

Major Products

  • Oxidation Products: : Introduction of oxygen-containing functional groups.

  • Reduction Products: : Simplified versions with fewer oxygen-containing groups.

  • Substitution Products: : Variants with different substituents on the benzene rings.

Mechanism of Action

The exact mechanism by which N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide exerts its effects depends on its specific application. For example:

  • Enzyme Inhibition: : The compound may bind to the active site of an enzyme, inhibiting its activity.

  • Cell Signaling: : It could interact with specific receptors on cell surfaces, altering cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylacetamide: : Similar structure but lacks a chlorine atom on the phenyl ring.

  • N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide: : Lacks a chlorine atom on the benzo ring.

  • 2-(2-chlorophenyl)-N-(2-ethylbenzo[f][1,4]oxazepin-3(5H)-yl)acetamide: : Chlorine atoms are positioned differently.

Unique Features

  • Chlorination Pattern: : Unique arrangement of chlorine atoms enhances its reactivity and binding potential.

  • 3-Oxo Group: : Presence of the 3-oxo group in the oxazepin ring provides distinct chemical properties.

That’s a thorough rundown of N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide. It's fascinating how such complex molecules are designed and utilized. Would you like to explore more about a specific aspect?

Properties

IUPAC Name

N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-(2-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O3/c20-15-5-6-17-14(9-15)11-23(19(25)12-26-17)8-7-22-18(24)10-13-3-1-2-4-16(13)21/h1-6,9H,7-8,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWLXUOMYJEUNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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